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ML352 Selectivity Profile Summary

Target Category / Specific
Target

Assay Type
Result
(Inhibition)

Key Experimental Details

Primary Target: CHT Radioligand
Uptake

([³H]Choline)

Ki = 92 nM [1] [2] Assays performed in
transfected HEK 293 cells and

nerve terminal (synaptosome)
preparations [1].

Related Cholinergic
Enzymes

Functional
Activity Assay

No significant
inhibition [1] [3]

Tested at concentrations that
fully antagonized CHT [1].

- Acetylcholinesterase
(AChE)

Functional
Activity Assay

No significant
inhibition [1] [3]

Tested at concentrations that
fully antagonized CHT [1].

- Cholineacetyltransferase
(ChAT)

Functional
Activity Assay

No significant
inhibition [1] [3]

Tested at concentrations that
fully antagonized CHT [1].

Monoamine Transporters Functional /
Binding Assay

No significant
inhibition [1] [2]

Specifically tested at the
highest concentration used [3].

- Dopamine Transporter
(DAT)

Functional /
Binding Assay

No significant
inhibition [1] [2]
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Target Category / Specific
Target

Assay Type
Result
(Inhibition)

Key Experimental Details

- Serotonin Transporter

(SERT)

Functional /

Binding Assay

No significant
inhibition [1] [2]

- Norepinephrine

Transporter (NET)

Binding Assay

Panel (68
targets)

No significant
inhibition (>50%
at 10 µM) [3]

Screened at 10 µM, a

concentration much higher than
its Ki for CHT.

Broad Pharmacology
Panel

Binding Assay No significant
inhibition (up to

30 µM) [3]

- 68 GPCRs, Ion Channels,

Transporters

Enzymatic

Activity

No inhibition [3] Tested on isoforms 1A2, 2C9,

2D6, and 3A4.

Cytochrome P450
Enzymes

Enzymatic

Activity

No inhibition [3] Tested on isoforms 1A2, 2C9,

2D6, and 3A4.

The experimental workflow for determining this selectivity profile, from primary target identification to

broad off-target screening, can be visualized as follows:

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4367188/
https://www.tocris.com/products/ml-352-hydrochloride_5725
https://www.chemicalprobes.org/ml352
https://www.chemicalprobes.org/ml352
https://www.chemicalprobes.org/ml352
https://www.chemicalprobes.org/ml352
https://www.smolecule.com/products/s535767?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: Identify CHT Inhibitor

Primary Assay
[3H]Choline Uptake in hCHT cells

(Ki Determination)

Counterscreen 1:
Cholinergic Enzymes
(AChE, ChAT Activity)

Counterscreen 2:
Monoamine Transporters

(DAT, SERT, NET)

Broad Profiling Screen
68 GPCRs, Ion Channels, Transporters

Cytochrome P450
Enzyme Inhibition Panel

Established Selective
CHT Inhibitor Profile

Click to download full resolution via product page

Experimental Protocols & Methodologies

Here is a detailed breakdown of the key experiments cited in the selectivity profile.

Primary Assay: Inhibition of [³H]Choline Uptake

This is the core assay used to determine ML352's potency against CHT itself [1].
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Objective: To measure the compound's ability to inhibit the transport of choline into cells expressing

the human choline transporter.
Workflow: The diagram below illustrates the key steps.

1. Prepare hCHT-Expressing Cells
(HEK 293 cells with mutant hCHT LV-AA)

2. Pre-incubate with ML352
(Varying concentrations)

3. Initiate Uptake
Add Radiolabeled [3H]Choline

4. Terminate Reaction
& Wash Cells

5. Quantify Uptake
Lysate cells and measure

radioactivity via scintillation counting

6. Data Analysis
Calculate Ki value from
dose-response curve

Click to download full resolution via product page

Key Details:
Cell Model: Used a genetically modified human CHT (hCHT LV-AA) in HEK 293 cells to

increase surface expression and assay robustness [1].
Measurement: The amount of radiolabeled choline accumulated inside the cells is directly

proportional to CHT activity. Inhibition by ML352 reduces this signal.
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Specificity & Selectivity Assays

These assays were crucial to confirm that ML352's effects were specific to CHT.

Cholinergic Enzyme Assays: ML352 was tested at concentrations that fully block CHT (e.g., 1-10

µM) for any inhibitory effect on AChE and ChAT activity using standard functional biochemical assays
[1] [3].

Monoamine Transporter Assays: The activity of ML352 against DAT, SERT, and NET was
evaluated in functional uptake or binding assays, showing no significant inhibition even at high

concentrations [1] [2].
Lead Profiling Panel: This broad screening was conducted by Eurofins (a contract research

organization), using a standard binding assay format against 68 predefined targets, including various
GPCRs, ion channels, and transporters. A significant hit was defined as >50% inhibition at the test

concentration of 10 µM [3].
Cytochrome P450 Assay: Inhibition of major CYP450 enzymes was assessed to evaluate the

potential for drug-drug interactions. ML352 showed no inhibition against isoforms 1A2, 2C9, 2D6, and
3A4 at concentrations up to 30 µM [3].

FAQs & Troubleshooting

Q1: What is the significance of ML352's noncompetitive inhibition mechanism?

A1: Unlike the classic competitive inhibitor hemicholinium-3 (HC-3), which competes with
choline for the active site, ML352 appears to inhibit CHT noncompetitively [1]. This suggests it

binds to a different, allosteric site on the transporter. This is a key distinction because:
It may lead to a use-dependent effect, where the inhibitor's action is more pronounced

during states of high cholinergic neuron activity when more transporters are on the cell
surface [1].

It provides a novel chemical scaffold for developing CHT-targeted therapeutics, moving
away from choline-like analogs [1].

Q2: My experiment requires a CHT inhibitor with good brain penetration. Is ML352 suitable?

A2: Pharmacokinetic studies cited in the literature indicate that ML352 does have significant
CNS penetration [1]. However, a later publication notes that an optimized analog, VU6001221,

was developed specifically as an improved in vivo tool compound, suggesting that while ML352
is useful, its properties may have been refined further in subsequent research [4].

Q3: The lead profiling screen was done at 10 µM. Is this a relevant concentration?
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A3: Yes, this is a standard and pharmacologically relevant concentration for such screens.

Testing at 10 µM, which is over 100 times its Ki for CHT (92 nM), provides a very stringent test

for selectivity. The fact that ML352 showed no significant off-target activity at this high

concentration strongly supports its selectivity [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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